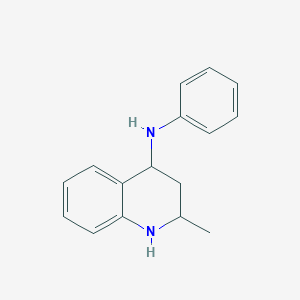
2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives has been explored through various methods. For instance, Bunce et al. (2001) developed a diastereoselective synthesis method for substituted tetrahydroquinoline-4-carboxylic esters using a tandem reduction-reductive amination reaction starting from methyl (2-nitrophenyl)acetate. This process involves multiple steps, including alkylation, ozonolysis, and catalytic hydrogenation, leading to high yields of diastereomers with specific configurations (Bunce, Herron, Johnson, & Kotturi, 2001). Another approach by Zhang and Li (2002) utilized a domino reaction catalyzed by indium chloride in water to efficiently synthesize new tetrahydroquinoline derivatives, demonstrating the versatility of synthesis methods for these compounds (Zhang & Li, 2002).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives has been studied through various spectroscopic and computational methods. Fatma et al. (2017) conducted a comprehensive analysis, including X-ray crystallography and density functional theory (DFT) calculations, to elucidate the molecular geometry, electrostatic potential, and vibrational analysis of a novel quinolinone derivative, providing insights into the structural features of these compounds (Fatma, Bishnoi, Verma, Singh, & Srivastava, 2017).
Chemical Reactions and Properties
Tetrahydroquinoline compounds undergo various chemical reactions, demonstrating a range of reactivities. Tsai et al. (2008) investigated the amination of 4-chloro-2-phenylquinoline derivatives with amide solvents, showcasing the compounds' ability to participate in nucleophilic substitution reactions, which is crucial for further functionalization (Tsai, Chang, Huang, Chen, Lin, Wong, Huang, & Kuo, 2008).
Scientific Research Applications
-
1,2,3,4-Tetrahydroisoquinoline Analogs : These compounds have diverse biological activities against various infective pathogens and neurodegenerative disorders . A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131 was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .
-
Triazoles : Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are used in medicinal chemistry and are included in the class of antimicrobials .
-
1, 3-Diazole Derivatives : These derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Indole Derivatives : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
-
1,2,3,4-Tetrahydroisoquinoline Analogs : These compounds have diverse biological activities against various infective pathogens and neurodegenerative disorders . A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131 was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .
-
Triazoles : Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are used in medicinal chemistry and are included in the class of antimicrobials .
-
1, 3-Diazole Derivatives : These derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Indole Derivatives : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Safety And Hazards
Future Directions
1,2,3,4-tetrahydroisoquinoline analogs, which are similar to the compound , have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that “2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine” and similar compounds may have potential applications in medicinal chemistry.
properties
IUPAC Name |
2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-12-11-16(18-13-7-3-2-4-8-13)14-9-5-6-10-15(14)17-12/h2-10,12,16-18H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTECJLOPKLYFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385610 | |
| Record name | 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |
CAS RN |
1026-05-7 | |
| Record name | 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




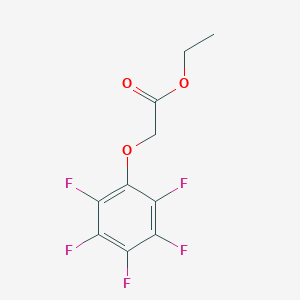
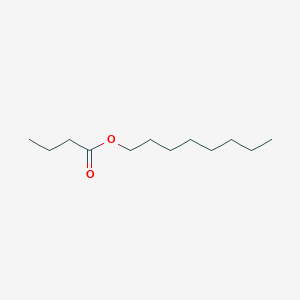
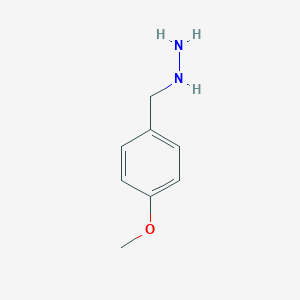
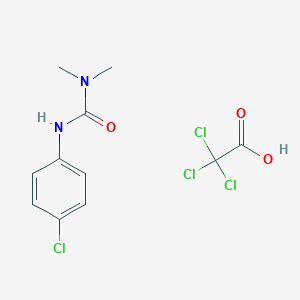
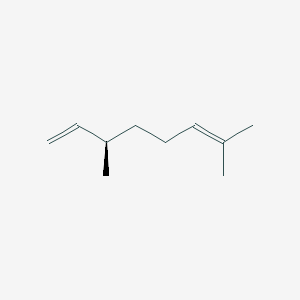
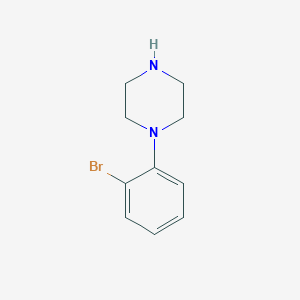
![Ammonium [R-(R*,R*)]-tartrate](/img/structure/B87061.png)
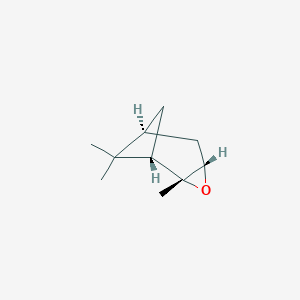
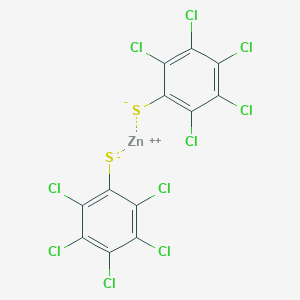
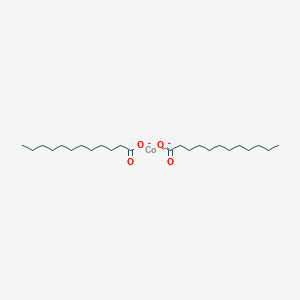
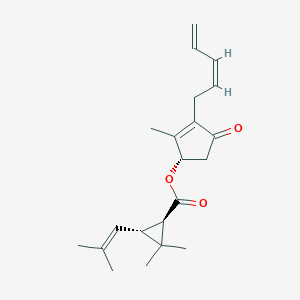
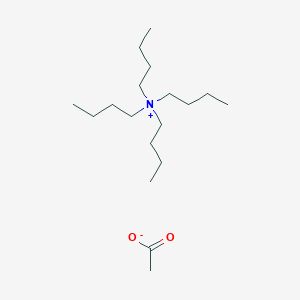
![[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate](/img/structure/B87072.png)